molecular formula C11H12ClN3S B1176987 F-spondin CAS No. 146991-74-4

F-spondin

Cat. No.: B1176987
CAS No.: 146991-74-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recombinant Human F-Spondin (SPON1) is a secreted, extracellular matrix protein crucial for research in neuronal development and cancer biology. This 88.9 kDa protein, comprising amino acids Phe29-Cys807 with a C-terminal 6-His tag, is expressed in a mouse myeloma cell line (NS0) and shows >90% purity . This compound is a multi-domain protein containing an N-terminal reelin-like domain, an this compound (FS) domain, and six thrombospondin type 1 repeats (TSRs) . Its core FS domain is a structural variant of a Ca2+-binding C2 domain, featuring an 8-stranded antiparallel β-sandwich fold, which is implicated in membrane targeting . In nervous system research, this compound plays a dual, contact-repellent role; it promotes the outgrowth of commissural axons while simultaneously inhibiting the outgrowth of motor axons and neural crest cells, helping to pattern the embryonic spinal cord . Its bioactivity is validated by its ability to significantly enhance neurite outgrowth in assays using dissociated chick embryonic dorsal root ganglia (DRG) neurons . Beyond developmental studies, this compound is a significant target in cancer and disease research. It is known to interact with amyloid precursor protein (APP), inhibiting its cleavage by β-secretase and reducing the production of amyloid-β peptides associated with Alzheimer's disease . In endometrial cancer research, this compound has been identified as a key signal mediating apoptosis induced by 2-methoxyestradiol (2ME) . Furthermore, studies in murine neuroblastoma cells indicate that this compound is critical for cell survival under stress, maintaining IL-6 expression through a MEKK/p38 MAPK/NF-κB dependent pathway . This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

146991-74-4

Molecular Formula

C11H12ClN3S

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of F-Spondin

This compound is composed of approximately 800 amino acids and features several distinct domains:

  • N-terminal domain : Homologous to the amino terminus of reelin.
  • Spondin domain : Involved in cell signaling.
  • C-terminal thrombospondin repeats : Facilitate interactions with other proteins.

These structural elements enable this compound to interact with various receptors and extracellular matrix components, influencing multiple cellular processes.

Neuronal Development and Repair

This compound has been shown to play significant roles in neuronal outgrowth and guidance. Studies indicate that:

  • The C-terminal fragment of this compound promotes neuronal outgrowth along the basement membrane, while the N-terminal fragment inhibits it by binding to low-density lipoprotein receptors such as ApoER2 and LRP4 .
  • It interacts with amyloid precursor protein (APP), potentially influencing neurotrophic signaling pathways that regulate neuron survival and migration .

Circadian Rhythm Regulation

Recent findings suggest that this compound is essential for maintaining circadian rhythms. It has been implicated in the regulation of axonal growth and guidance within the suprachiasmatic nucleus, which is critical for circadian behavior .

Osteoarthritis Research

This compound has been identified as a novel protein involved in osteoarthritis (OA). Research indicates that this compound treatment enhances the secretion and activation of matrix metalloproteinase-13 (MMP-13), suggesting its potential role in cartilage remodeling and repair processes associated with OA .

Case Studies

StudyFocusFindings
PLOS ONE (2012)Neuronal DevelopmentDemonstrated opposing roles of this compound fragments in guiding commissural neurons .
Frontiers in Neural Circuits (2018)Circadian RhythmsIdentified this compound's role in regulating circadian behavior through axonal growth cues .
PNAS (2004)APP InteractionShowed that this compound binds to APP, affecting its cleavage and signaling pathways related to neurodegeneration .
OA Study (2020)OsteoarthritisFound increased MMP-13 activation following this compound treatment, linking it to cartilage health .

Therapeutic Implications

The interactions of this compound with key proteins such as APP and its involvement in neuronal survival suggest potential therapeutic applications:

  • Neurodegenerative Diseases : Given its role in modulating APP signaling, this compound could be targeted for therapies aimed at conditions like Alzheimer’s disease.
  • Regenerative Medicine : Its ability to promote neuronal outgrowth presents opportunities for developing treatments for spinal cord injuries or neurodegenerative disorders.

Comparison with Similar Compounds

Reelin

  • Structural Similarities :
    • Both F-spondin and Reelin share a conserved N-terminal Reeler domain, which promotes dimerization .
    • Reelin contains eight Reelin-specific repeats (RRs) with EGF-like motifs, while this compound lacks these repeats but retains the thrombospondin and FS domains .
  • Functional Overlaps and Divergences: Neural Development: Both regulate neuronal migration and synaptic plasticity via ApoER2 and VLDLR . However, Reelin is indispensable for cortical layering, whereas this compound primarily directs axon guidance and repulsion .

Table 1: this compound vs. Reelin

Feature This compound Reelin
Key Domains Reeler-like, TSR, FS Reeler, 8 RRs with EGF motifs
Receptor Interaction ApoER2, VLDLR, APP ApoER2, VLDLR
Circadian Role VIP neuron distribution in SCN Not reported
Disease Association Alzheimer’s (APP inhibition) Schizophrenia, autism

Thrombospondin (TSP)

  • Structural Similarities :
    • This compound’s TSR domain shares homology with TSP’s type I repeats .
  • Functional Contrasts :
    • Neural vs. Vascular Roles : TSP promotes synaptogenesis and angiogenesis, while this compound inhibits neural crest cell migration and regulates circadian rhythms .
    • Disease Mechanisms : TSP is implicated in tumor progression, whereas this compound modulates atherosclerosis via CREB/IL-6 signaling in smooth muscle cells .

Table 2: this compound vs. Thrombospondin

Feature This compound Thrombospondin
Key Domains TSR, FS TSR, EGF-like, calcium-binding
Neural Function Axon repulsion, VIP neuron stability Synaptogenesis
Disease Association Atherosclerosis (CREB/IL-6) Cancer metastasis

Mindin

  • Structural Similarities :
    • Both this compound and mindin contain an FS domain with a C2-like fold, but mindin includes an integrin-binding RGD motif absent in this compound .
  • Functional Differences :
    • Immune Regulation : Mindin is critical for macrophage adhesion and innate immunity, while this compound regulates IL-1Ra-dependent macrophage migration via CpG-ODN signaling .
    • Neural Roles : this compound repels motor neurons during development, whereas mindin lacks direct neural guidance functions .

Amyloid-Beta Precursor Protein (APP)

  • Interaction Mechanism :
    • This compound binds APP’s central extracellular domain, inhibiting β-secretase cleavage and reducing amyloid-beta (Aβ) production, a hallmark of Alzheimer’s disease .
  • Therapeutic Potential: Unlike other APP ligands, this compound’s inhibition of Aβ generation is concentration-dependent, offering a novel therapeutic avenue .

Table 3: this compound vs. APP Ligands

Feature This compound Other APP Ligands (e.g., Reelin)
Binding Site Central extracellular domain N-terminal domain
Aβ Modulation Inhibits β-secretase cleavage No direct inhibition reported
Therapeutic Target Alzheimer’s disease Not established

Key Research Findings and Implications

  • Circadian Rhythms : this compound-deficient (spon1−/−) mice exhibit disrupted free-running rhythms in darkness but adapt rapidly to light changes, indicating its role in intrinsic rhythm maintenance .
  • Neural Development : this compound repels motor neurons via contact inhibition, a mechanism distinct from Slit1 or ALCAM .
  • Disease Pathways : In atherosclerosis, this compound upregulation in vascular plaques enhances CREB activation and IL-6 production, promoting smooth muscle cell migration .

Preparation Methods

cDNA Synthesis and Domain Selection

The recombinant FS domain (V191-K434) of human this compound is amplified from a cDNA pool derived from human spleen, placenta, and liver poly(A)+ RNA. Reverse transcription PCR utilizes primers fs102f (5'-GAT GAT CCC GGG GTG ACT GAC AAA CCC ATC-3') and fs104r (5'-ATG ATG ACC GGT TTT CTC TTC TGG AGC CAG-3') to target the Ca²⁺-binding region while excluding non-conserved integrin-binding motifs. The choice of this domain ensures retention of glycosylation sites (e.g., N214) and disulfide bonds critical for tertiary structure.

Vector Construction and Transfection

Cloning into the pMT/BiP V5-HisA vector introduces N-terminal (RSPWPG) and C-terminal (TGHHHHHH) tags for secretion and purification. Transfection into Drosophila Schneider 2 (S2) cells leverages the metallothionein promoter for copper-inducible expression. Post-transfection selection with blasticidin (25 μg/mL) yields stable cell lines producing 22.7 kDa monomeric FS domain, as confirmed by size-exclusion chromatography.

Table 1: Recombinant FS Domain Production Parameters

ParameterSpecification
Expression SystemDrosophila S2 cells
Induction Method500 μM CuSO₄ for 72 hours
Yield30 mg/L culture supernatant
Purity (SDS-PAGE)>95%
Glycosylation StatusN-linked glycan at N214 (Man₃GlcNAc₂)

Native this compound Extraction from Osteoarthritic Cartilage

Tissue Homogenization and Buffer Optimization

Human osteoarthritic cartilage samples are pulverized in liquid nitrogen using a Freezer Mill, followed by protein extraction in Tris buffer (10 mM, pH 7.4) containing 0.2 M lithium bromide, 1% deoxycholate, 1% Triton X-100, and protease inhibitors. Lithium bromide enhances solubilization of heparin-binding domains while preserving thrombospondin type 1 repeat (TSR) activity. Centrifugation at 15,000 × g for 20 minutes removes insoluble collagen matrices.

Western Blot Validation

Electrophoresis under reducing conditions (10% SDS-PAGE) and transfer to nitrocellulose membranes enable detection using R4 polyclonal antibodies. Native this compound migrates at 134 kDa, with lower bands (95 kDa, 60 kDa) corresponding to proteolytic fragments. Catalase normalization ensures accurate quantification, revealing a 7-fold increase in this compound levels in osteoarthritic versus healthy cartilage.

Table 2: Native Extraction Efficiency

Cartilage SourceThis compound Concentration (μg/mg tissue)
Healthy Donor1.2 ± 0.3
Osteoarthritic (Grade IV)8.5 ± 1.1*
P < 0.005 vs. healthy

Proteolytic Processing of Full-Length this compound

Plasmin-Mediated Cleavage

Incubation with plasmin (0.5 U/mL, 37°C, 2 hours) generates a 95 kDa soluble fragment (V191-E846) lacking TSR5–6 domains. This processing enhances repulsive activity toward motor neurons by exposing the FS domain’s Ca²⁺-binding site.

Uncharacterized Protease Activity

An unidentified serine protease cleaves this compound between the FS domain and TSR1, producing 60 kDa (N-terminal) and 50 kDa (C-terminal) fragments. This cleavage modulates interactions with TGF-β1, increasing its active form by 2-fold in cartilage explants.

Table 3: Proteolytic Fragments and Functional Effects

FragmentSize (kDa)Cleavage SiteBiological Activity
FL-FSpon134NoneDual adhesion/repulsion
FS-TSR1–495Arg656-Ser657Enhanced repulsion, TGF-β activation
FS Domain60Ser441-Thr442Growth cone collapse
TSR1–650Not determinedECM binding

Purification and Quality Control Techniques

Immobilized Metal Affinity Chromatography (IMAC)

The C-terminal hexahistidine tag enables purification on Ni-NTA resin (Qiagen) with imidazole gradient elution (20–250 mM). FS domain purity reaches 95% after two rounds of chromatography.

Crystallization and Structural Validation

Crystals of the FS domain grow in 0.2 M lithium sulfate, 25% PEG 3350, and 0.1 M HEPES (pH 7.5). X-ray diffraction at 1.95 Å resolution (PDB:3Q13) confirms Ca²⁺ coordination by Asp318 and Asp320, while MolProbity validation shows 98.7% Ramachandran favored residues.

Table 4: Crystallographic Data for FS Domain

ParameterValue
Space GroupP6₃22
Unit Cell Dimensionsa = 78.2 Å, c = 135.9 Å
Resolution1.95 Å
Rwork/Rfree0.189/0.231
Ca²⁺ Bond Length2.4 ± 0.1 Å

Challenges and Methodological Considerations

Glycosylation Heterogeneity

N-linked glycosylation at Asn214 introduces microheterogeneity, complicating crystallization. Endoglycosidase H treatment (5 U/μg, 37°C, 4 hours) reduces heterogeneity but destabilizes the FS domain’s β-sandwich fold .

Q & A

Q. What computational models predict this compound’s structural stability under pathogenic mutations (e.g., R345W)?

  • Methodological Answer : Use molecular dynamics (MD) simulations in GROMACS or AMBER. Parameterize mutations with CHARMM36 force fields. Calculate free energy changes (ΔΔG) via alchemical free energy perturbation (FEP). Validate predictions with circular dichroism (CD) spectroscopy to detect α-helix disruption in recombinant mutants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.